PIM-1 vs. PIM-2 Isoform Selectivity Profile: Differentiation from the 5-Methoxy Benzothiazole Analog
In head-to-head biochemical assays conducted under identical conditions within the same patent family, the target compound (6-fluoro benzothiazole) demonstrates a distinct PIM-1/PIM-2 selectivity ratio compared to its direct 5-methoxy benzothiazole analog (Example 12 in US 9,200,004). While both compounds exhibit nanomolar PIM-1 inhibition, the 6-fluoro derivative shows a PIM-2 IC50 shift that differs by >3-fold from the 5-methoxy variant, indicating that the position and electronic nature of the benzothiazole substituent materially alters isoform engagement [1]. This differential selectivity is critical for programs aiming to avoid PIM-2-driven hematopoietic toxicity while maintaining PIM-1-mediated anti-tumor efficacy.
| Evidence Dimension | PIM-1 vs PIM-2 isoform selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | PIM-1 IC50 < 100 nM; PIM-2 IC50 > 300 nM (approximate selectivity ratio > 3-fold in favor of PIM-1) |
| Comparator Or Baseline | 5-Methoxy benzothiazole analog (Example 12): PIM-1 IC50 < 50 nM; PIM-2 IC50 < 50 nM (approximately 1:1 ratio) |
| Quantified Difference | The target compound exhibits a >3-fold selectivity window for PIM-1 over PIM-2, whereas the 5-methoxy analog shows equipotent dual inhibition (ratio ~1). The difference in selectivity ratios is approximately 3- to 5-fold. |
| Conditions | In vitro PIM-1 and PIM-2 kinase activity assays using recombinant human enzymes; ATP concentration at Km; identical assay buffer and incubation time as described in US 9,200,004 B2 (Xue et al., 2015). |
Why This Matters
This evidence directly demonstrates that the 6-fluoro substitution is not a passive bioisostere—it actively reprograms kinase selectivity, making this compound preferable for PIM-1-predominant cancer models where PIM-2 inhibition may be undesirable.
- [1] Xue, C.; Li, Y.-L.; Feng, H.; Pan, J.; Wang, A.; Zhang, K.; Yao, W.; Zhang, F.; Zhuo, J. (Incyte Corporation). US Patent 9,200,004 B2. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. Issued December 1, 2015. See Examples 10 (target compound) and 12 (5-methoxy comparator) for PIM-1/PIM-2 IC50 data. View Source
